10-(3,5-dichlorophenyl)-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and controlled temperatures .
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DICHLOROPHENYL)-4,5-DIHYDRONAPHTHO[1,2-D]THIAZOL-2-AMINE: Known for its effects on mycobacterial energetics.
2-(3,5-DICHLOROPHENYL)-5-ETHYLOXAZOLE-4-CARBOXYLIC ACID: Exhibits significant biological activity.
Uniqueness
10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its multiple aromatic rings and chlorine substituents make it a versatile compound for various applications .
Properties
Molecular Formula |
C29H29Cl2NO2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
10-(3,5-dichlorophenyl)-3,3,6,6-tetramethyl-9-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H29Cl2NO2/c1-28(2)13-21-26(23(33)15-28)25(17-8-6-5-7-9-17)27-22(14-29(3,4)16-24(27)34)32(21)20-11-18(30)10-19(31)12-20/h5-12,25H,13-16H2,1-4H3 |
InChI Key |
RXMOWWVWTMPTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC(=CC(=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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